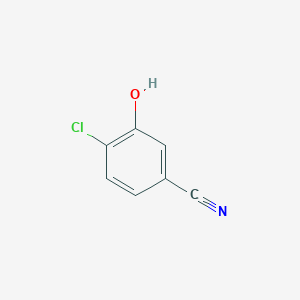

4-Chloro-3-hydroxybenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

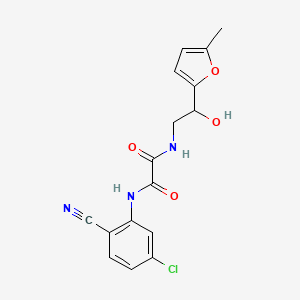

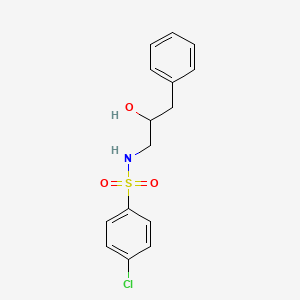

4-Chloro-3-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4ClNO . It has a molecular weight of 153.57 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H . The InChI key is KRDRCVJCTNBELJ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is recommended to be at room temperature in an inert atmosphere .Applications De Recherche Scientifique

Synthèse verte du benzonitrile

Le 4-chloro-3-hydroxybenzonitrile peut être utilisé dans la synthèse verte du benzonitrile . Ce procédé utilise un liquide ionique comme agent de recyclage, éliminant ainsi le besoin de catalyseurs à base de sels métalliques et simplifiant le processus de séparation . Le liquide ionique joue plusieurs rôles, notamment ceux de cosolvant, de catalyseur et de séparation de phase .

Production de benzoguanamine

Le benzonitrile, qui peut être synthétisé à partir de this compound, est un intermédiaire important pour la production de benzoguanamine . La benzoguanamine est largement utilisée dans les revêtements de pointe .

Synthèse de l'acide benzoïque

Le benzonitrile, synthétisé à partir de this compound, joue un rôle clé dans la synthèse de l'acide benzoïque . L'acide benzoïque est un conservateur courant dans l'industrie alimentaire et est également utilisé dans la fabrication de divers autres produits chimiques .

Production de benzylamine

Le benzonitrile, qui peut être produit à partir de this compound, est utilisé dans la synthèse de la benzylamine . La benzylamine est utilisée dans la fabrication de produits pharmaceutiques, dans la synthèse de composés organiques et comme agent aromatisant .

Synthèse du benzamide

Le benzonitrile, dérivé du this compound, est utilisé dans la synthèse du benzamide . Le benzamide est utilisé comme plastifiant et comme solvant dans diverses industries .

Production de pesticides et de colorants

Le benzonitrile, qui peut être synthétisé à partir de this compound, est utilisé dans la production de pesticides et de colorants . Ceci souligne l'importance du this compound dans ces industries .

Safety and Hazards

4-Chloro-3-hydroxybenzonitrile is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

Benzonitriles, in general, are known to play key roles in the synthesis of various compounds including benzoic acid, benzylamine, benzamide, pesticides, and dyes .

Mode of Action

It’s known that benzonitriles can undergo reactions at the benzylic position . In these reactions, a nucleophile can attack the carbon atom at the same time that the leaving group departs, forming a new bond .

Biochemical Pathways

Benzonitriles are versatile chemicals that are used as intermediates in the synthesis of various compounds, suggesting that they may be involved in multiple biochemical pathways .

Result of Action

Given its use in the synthesis of various compounds, it can be inferred that its action results in the formation of these compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-3-hydroxybenzonitrile. For instance, the synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .

Analyse Biochimique

Biochemical Properties

4-Chloro-3-hydroxybenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting signal transduction pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Its degradation products can have different biochemical activities, which may lead to varying effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells . Additionally, it can influence the activity of cofactors involved in various biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, it may be transported into the mitochondria, where it can exert its effects on cellular respiration and energy production.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression.

Propriétés

IUPAC Name |

4-chloro-3-hydroxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDRCVJCTNBELJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2411425.png)

![N-(2-pyrimidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2411428.png)

![3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2411430.png)

![4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411432.png)

![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate](/img/structure/B2411438.png)